molecular formula C14H12Cl2N2Ni B13390376 3,8-Dimethyl-1,10-phenanthroline; dichloronickel

3,8-Dimethyl-1,10-phenanthroline; dichloronickel

Cat. No.: B13390376
M. Wt: 337.9 g/mol
InChI Key: FFEUQPZGRYLTNZ-UHFFFAOYSA-L
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Description

3,8-Dimethyl-1,10-phenanthroline; dichloronickel is a coordination compound that consists of 3,8-dimethyl-1,10-phenanthroline as a ligand and nickel as the central metal ion. This compound is known for its unique chemical properties and its applications in various fields such as chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-dimethyl-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with methylating agents under controlled conditions. The process can be carried out using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is usually conducted in an organic solvent such as acetone or ethanol at elevated temperatures.

For the preparation of the dichloronickel complex, 3,8-dimethyl-1,10-phenanthroline is reacted with a nickel(II) salt, such as nickel(II) chloride, in an appropriate solvent. The reaction is typically carried out under reflux conditions to ensure complete complexation.

Industrial Production Methods

Industrial production of 3,8-dimethyl-1,10-phenanthroline; dichloronickel involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3,8-Dimethyl-1,10-phenanthroline; dichloronickel undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ligand can undergo substitution reactions where the methyl groups are replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.

    Substitution: Various alkylating or acylating agents; often in the presence of a base and an organic solvent.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce the fully reduced phenanthroline derivatives.

Scientific Research Applications

3,8-Dimethyl-1,10-phenanthroline; dichloronickel has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with various metal ions. These complexes are studied for their catalytic properties and electronic structures.

    Biology: Investigated for its potential as a DNA intercalator and its effects on biological systems.

    Medicine: Explored for its anticancer properties and its ability to inhibit certain enzymes.

    Industry: Utilized in the development of sensors and as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of 3,8-dimethyl-1,10-phenanthroline; dichloronickel involves its ability to coordinate with metal ions and interact with biological molecules. The compound can intercalate into DNA, disrupting its structure and function. It also acts as a catalyst by providing a stable environment for various chemical reactions to occur.

Comparison with Similar Compounds

Similar Compounds

    1,10-Phenanthroline: A parent compound with similar coordination properties but without the methyl groups.

    4,7-Dimethyl-1,10-phenanthroline: Another methylated derivative with different substitution patterns.

    2,2’-Bipyridine: A related ligand with two pyridine rings.

Uniqueness

3,8-Dimethyl-1,10-phenanthroline; dichloronickel is unique due to its specific methylation pattern, which affects its electronic properties and reactivity. This makes it particularly useful in applications where precise control over coordination chemistry is required.

Properties

Molecular Formula

C14H12Cl2N2Ni

Molecular Weight

337.9 g/mol

IUPAC Name

dichloronickel;3,8-dimethyl-1,10-phenanthroline

InChI

InChI=1S/C14H12N2.2ClH.Ni/c1-9-5-11-3-4-12-6-10(2)8-16-14(12)13(11)15-7-9;;;/h3-8H,1-2H3;2*1H;/q;;;+2/p-2

InChI Key

FFEUQPZGRYLTNZ-UHFFFAOYSA-L

Canonical SMILES

CC1=CC2=C(C3=C(C=C2)C=C(C=N3)C)N=C1.Cl[Ni]Cl

Origin of Product

United States

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